molecular formula C10H13NO4S B1348904 Methyl 2-[methyl(methylsulfonyl)amino]benzoate CAS No. 36881-76-2

Methyl 2-[methyl(methylsulfonyl)amino]benzoate

Cat. No.: B1348904
CAS No.: 36881-76-2
M. Wt: 243.28 g/mol
InChI Key: LNOBDDMPOQKMAN-UHFFFAOYSA-N
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Description

Product Overview Methyl 2-[methyl(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C 9 H 11 NO 4 S and a molecular weight of 229.25 g/mol [ citation 1 ]. Its systematic IUPAC name is Methyl 2-[(methylsulfonyl)amino]benzoate, and it is also known under synonyms such as Methyl 2-(methanesulfonamido)benzoate and Benzoic acid, 2-[(methylsulfonyl)amino]-, methyl ester [ citation 1 ]. The compound is characterized by identifiers including the InChIKey QZFHUYKVZFZBSL-UHFFFAOYSA-N and the canonical SMILES COC(=O)C1=CC=CC=C1NS(=O)(=O)C [ citation 1 ]. Research Applications and Value This compound is offered as part of a collection of rare and unique chemicals for early discovery research [ citation 2 ]. It serves as a valuable synthetic intermediate or building block in organic chemistry. Structural analogs of this compound, such as those with propyl or ethyl groups on the sulfonamide nitrogen, have been reported in crystallographic studies, indicating its relevance in materials science and pharmaceutical research for understanding molecular conformations and intermolecular interactions like C-H···O hydrogen bonding [ citation 6 ][ citation 7 ]. Handling and Safety This product is provided for research purposes as part of a rare chemical collection. As no analytical data is collected for this product, the buyer assumes responsibility for confirming its identity and/or purity [ citation 2 ]. For safety information, please consult the relevant Safety Data Sheet (SDS). Analogs with similar sulfonamide structures can cause skin and eye irritation [ citation 3 ]. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

methyl 2-[methyl(methylsulfonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(16(3,13)14)9-7-5-4-6-8(9)10(12)15-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOBDDMPOQKMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246453
Record name Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36881-76-2
Record name Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36881-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Methyl 2-aminobenzoate+Methylsulfonyl chlorideMethyl 2-[methyl(methylsulfonyl)amino]benzoate+HCl\text{Methyl 2-aminobenzoate} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Methyl 2-aminobenzoate+Methylsulfonyl chloride→Methyl 2-[methyl(methylsulfonyl)amino]benzoate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[methyl(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[methyl(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[methyl(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl Substituents

Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate
  • Structure : Replaces one methyl group in the target compound with a propyl chain.
  • Key Findings :
    • The propyl group introduces conformational disorder in the crystal lattice, leading to two distinct molecular conformations in the asymmetric unit .
    • Intermolecular C–H···O interactions dominate the crystal packing, differing from the target compound’s smaller substituents, which likely favor tighter packing .
  • Applications : Intermediate in benzothiazine synthesis, similar to the target compound .
Propyl 2-(4-methylbenzenesulfonamido)benzoate
  • Structure : Features a tolyl sulfonamide group and a propyl ester.

Analogues with Urea and Sulfamoyl Modifications

Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate
  • Structure : Substitutes one methyl group with a methoxycarbonylmethyl chain.
  • Key Findings :
    • The electron-withdrawing methoxycarbonyl group increases electrophilicity, making it more reactive in nucleophilic substitutions than the target compound .
    • Used as a precursor for benzothiazine derivatives with enhanced bioactivity .
Methyl 2-sulfamoylbenzoate
  • Structure : Simplifies the substituent to a sulfamoyl (NH2SO2) group.
  • Molecular weight (215.22 g/mol) is significantly lower than the target compound (estimated ~263.3 g/mol), impacting pharmacokinetic properties .

Pesticidal Derivatives

Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
  • Structure : Incorporates a triazine-based urea moiety.
  • Key Findings :
    • The triazine group confers herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the target compound .
    • Higher molecular weight (381.4 g/mol) and complex substituents reduce synthetic accessibility compared to the target compound .

Thioacetyl-Linked Derivatives

Methyl 2-{[({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}benzoate
  • Structure : Includes a thioacetyl linker and methoxyphenyl group.
  • Key Findings :
    • The extended conjugated system (C19H20N2O5S) enhances UV absorption, useful in spectroscopic analysis, unlike the target compound .
    • Increased steric bulk may hinder crystallization compared to the simpler target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 2-[methyl(methylsulfonyl)amino]benzoate C10H13NO4S ~263.3 Methyl, methylsulfonyl Drug intermediate
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate C12H17NO4S 271.33 Methylsulfonyl, propyl Crystal studies
Methyl 2-sulfamoylbenzoate C8H9NO4S 215.22 Sulfamoyl (NH2SO2) Solubility studies
Metsulfuron-methyl C14H15N5O6S 381.36 Triazine-urea Herbicide

Biological Activity

Methyl 2-[methyl(methylsulfonyl)amino]benzoate, a compound featuring a unique combination of functional groups, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to a benzoate structure. This configuration enhances its solubility and reactivity, making it an interesting candidate for various biological applications. The compound's molecular formula is C₁₄H₁₅NO₄S, with a molecular weight of approximately 299.34 g/mol.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the treatment of diseases where enzyme activity plays a critical role .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may bind to active sites or allosteric sites on target enzymes, thereby modulating their activity. This interaction can lead to downstream effects on metabolic pathways and cellular functions .
  • Antibacterial Action : Its antibacterial activity is thought to stem from the inhibition of protein synthesis and disruption of nucleic acid synthesis in bacteria, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-[(methylsulfonyl)amino]benzoateC₁₃H₁₅NO₄SLacks an additional methyl group; similar biological activities expected.
Ethyl 2-[4-(methylsulfonylanilino)methyl]benzoateC₁₅H₁₉N₂O₄SExhibits comparable reactivity patterns; potential for similar antimicrobial properties.
N-benzoyl amino acidsVariesUsed in peptide synthesis; may share some biological activities due to structural similarities.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than those of conventional antibiotics like gentamicin .
  • Anti-inflammatory Activity : In vitro assays indicated that the compound could reduce levels of inflammatory markers in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Studies : Research showed that this compound inhibited specific enzymes involved in metabolic pathways associated with cancer progression, indicating its possible role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-[methyl(methylsulfonyl)amino]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of methyl 2-aminobenzoate derivatives. A common approach involves reacting methyl 2-amino-5-bromobenzoate with methanesulfonyl chloride in dichloromethane at 333–343 K for 48–72 hours, followed by solvent evaporation under reduced pressure . Optimization includes controlling stoichiometry, temperature, and reaction time to minimize byproducts. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., methylsulfonyl and benzoate moieties). For example, the methylsulfonyl group shows a singlet near δ 3.3 ppm in 1^1H NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII CCD) resolves bond lengths and angles. The compound crystallizes in a monoclinic system (space group P21P2_1) with unit cell parameters a=8.7476a = 8.7476 Å, b=10.2081b = 10.2081 Å, c=13.8377c = 13.8377 Å, and β = 108.347° . Disorder in the methylsulfonyl group may require refinement using SHELXL .

Q. What are the common chemical reactions involving this compound, and how are they monitored?

  • Methodological Answer : Key reactions include nucleophilic substitutions (e.g., bromine displacement) and reductions. For example, the bromine atom at the 5-position can be replaced using sodium hydroxide under reflux. Reactions are monitored via TLC and HPLC, with yields quantified by 1^1H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

  • Methodological Answer : The asymmetric unit often contains disordered molecules due to rotational freedom in the methylsulfonyl group. Refinement in SHELXL involves partitioning occupancy ratios (e.g., 70:30) and applying restraints to bond lengths and angles. Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice and guide disorder modeling .

Q. How do researchers reconcile contradictions in reaction yields during multi-step syntheses?

  • Methodological Answer : Contradictions arise from competing side reactions (e.g., over-sulfonylation). Systematic Design of Experiments (DoE) identifies critical factors:

  • Example : A Plackett-Burman design for sulfonylation optimizes methanesulfonyl chloride equivalents (1.2–1.5 equiv.) and reaction time (48–72 hours) to maximize yield (>85%) .
  • Analytical Validation : LC-MS detects intermediates, while 19^19F NMR (if fluorinated analogs are present) tracks reaction progress .

Q. What strategies are used to study this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure from crystallography .
  • In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) measure IC50_{50} values. For example, sulfonamide derivatives show antimicrobial activity at IC50_{50} = 12–18 µM .

Methodological Notes

  • Software : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for crystallographic analysis due to their robustness with disordered structures .
  • Safety : Methanesulfonyl chloride is corrosive; reactions require inert atmosphere (N2_2/Ar) and anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Reactant of Route 2
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Methyl 2-[methyl(methylsulfonyl)amino]benzoate

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